molecular formula C24H18FN3O2 B11012065 N-[4-(acetylamino)phenyl]-2-(4-fluorophenyl)quinoline-4-carboxamide

N-[4-(acetylamino)phenyl]-2-(4-fluorophenyl)quinoline-4-carboxamide

Cat. No.: B11012065
M. Wt: 399.4 g/mol
InChI Key: BVPGSKWULAYGTC-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-(4-fluorophenyl)quinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.

Preparation Methods

The synthesis of N-[4-(acetylamino)phenyl]-2-(4-fluorophenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Fluorophenyl Group: This step involves the use of a Friedel-Crafts acylation reaction, where the quinoline core reacts with a fluorobenzene derivative in the presence of a Lewis acid catalyst.

    Acetylation: The final step involves the acetylation of the amino group on the phenyl ring using acetic anhydride in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-[4-(acetylamino)phenyl]-2-(4-fluorophenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-(4-fluorophenyl)quinoline-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to interfere with cell signaling pathways.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-(4-fluorophenyl)quinoline-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In cell signaling pathways, it can interfere with the binding of ligands to receptors, preventing downstream signaling events.

Comparison with Similar Compounds

N-[4-(acetylamino)phenyl]-2-(4-fluorophenyl)quinoline-4-carboxamide can be compared with similar compounds such as:

    N-[4-(acetylamino)phenyl]-2-(4-methylphenyl)quinoline-4-carboxamide: This compound has a methyl group instead of a fluorine atom, which can affect its reactivity and biological activity.

    N-[4-(acetylamino)phenyl]-2-(4-chlorophenyl)quinoline-4-carboxamide: The presence of a chlorine atom can influence the compound’s electronic properties and its interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C24H18FN3O2

Molecular Weight

399.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-(4-fluorophenyl)quinoline-4-carboxamide

InChI

InChI=1S/C24H18FN3O2/c1-15(29)26-18-10-12-19(13-11-18)27-24(30)21-14-23(16-6-8-17(25)9-7-16)28-22-5-3-2-4-20(21)22/h2-14H,1H3,(H,26,29)(H,27,30)

InChI Key

BVPGSKWULAYGTC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F

Origin of Product

United States

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